molecular formula C17H13FN2OS B12016030 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-60-3

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde

Katalognummer: B12016030
CAS-Nummer: 618101-60-3
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: JJTSDRKXQLDNEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of fluorine, sulfur, and pyrazole moieties

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with 4-(methylthio)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action at the molecular level.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(4-Methylthio)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, potentially reducing its binding affinity to molecular targets.

    1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-methanol:

The uniqueness of this compound lies in the combination of fluorine and methylthio groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

618101-60-3

Molekularformel

C17H13FN2OS

Molekulargewicht

312.4 g/mol

IUPAC-Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3

InChI-Schlüssel

JJTSDRKXQLDNEO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.